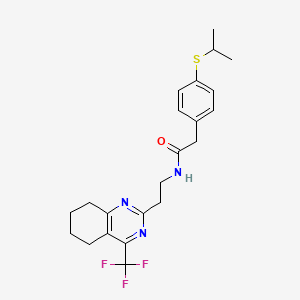
2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is an organic compound characterized by its complex structure. This compound integrates phenyl, quinazoline, and acetamide functional groups, offering unique chemical properties valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation:
Start with 4-(isopropylthio)benzene as the base reactant.
Introduce acetyl chloride to form 2-(4-(isopropylthio)phenyl)acetamide through acetylation.
Quinazoline Ring Formation:
Synthesize 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline separately.
Couple this with 2-(4-(isopropylthio)phenyl)acetamide using a suitable coupling reagent like EDCI in the presence of a base such as TEA to obtain the final product.
Industrial Production Methods
Industrial scale-up typically involves multi-step organic synthesis under controlled conditions, ensuring purity and yield through:
Controlled Reaction Temperature: Maintained low to avoid unwanted by-products.
Efficient Catalysts and Solvents: Use of specific catalysts to accelerate the reaction and select solvents to dissolve reactants efficiently.
Column Chromatography: To purify the product at each stage.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenyl and isopropylthio groups can undergo oxidation forming sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogenation and alkylation at specific positions on the phenyl and quinazoline rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like PCC or m-CPBA.
Reduction: Employing hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Utilizing halogen sources like bromine (Br₂) and alkylating agents like alkyl halides under UV light or heat.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Ligand Development: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology
Enzyme Inhibition: Serves as an inhibitor for specific enzymes, aiding in the study of enzyme kinetics and mechanisms.
Medicine
Pharmaceutical Development: Potential use in drug discovery for designing therapeutic agents targeting specific molecular pathways.
Industry
Material Science: Utilized in developing new materials with unique chemical properties for industrial applications.
Mechanism of Action
The compound primarily exerts its effects through the inhibition of specific enzymes or by binding to receptors involved in various biological pathways. The molecular structure allows it to fit into active sites or interact with molecular targets, disrupting normal biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
2-(4-(propylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
Unique Aspects
Isopropylthio Group: The isopropylthio group provides unique steric hindrance, influencing the compound’s reactivity and binding characteristics.
Trifluoromethyl Group: The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, potentially increasing its efficacy in biological systems.
This compound, 2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide, represents a fascinating subject of study with diverse applications across various scientific fields, from chemistry and biology to medicine and industry.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3OS/c1-14(2)30-16-9-7-15(8-10-16)13-20(29)26-12-11-19-27-18-6-4-3-5-17(18)21(28-19)22(23,24)25/h7-10,14H,3-6,11-13H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVLGUZYHHEJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2622991.png)
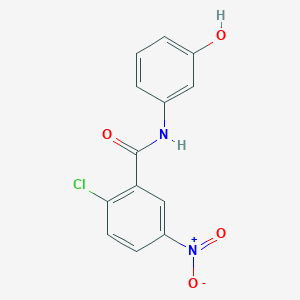


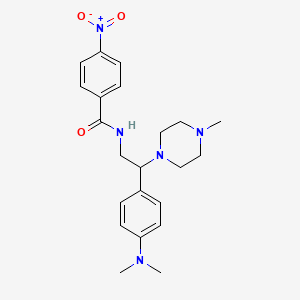
![N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2622998.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2623001.png)
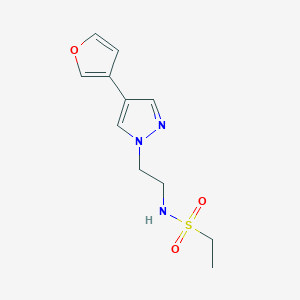
![3-(4-chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2623003.png)
![4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid](/img/structure/B2623004.png)

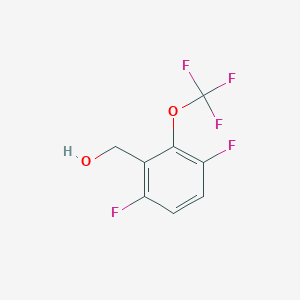
![[5-(Propan-2-YL)-1,3,4-thiadiazol-2-YL]methanamine](/img/structure/B2623009.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-fluorobenzamide hydrochloride](/img/structure/B2623012.png)
